N4-乙酰胞嘧啶

描述

N4-Acetylcytosine (N4Acy) is an epigenetic modification of DNA, which has been studied extensively in recent years. N4Acy is a post-translational modification of the fifth nitrogen of cytosine base, and is found in both eukaryotic and prokaryotic organisms. N4Acy is an important epigenetic regulator, and as such, has been studied for its role in cancer, aging, and other diseases.

科学研究应用

基因调控和细胞功能中的作用

N4-乙酰胞嘧啶 (ac4C) 是一种 RNA 的化学修饰,在基因调控和细胞功能中起着关键作用 . 这种修饰是古老的,并且在进化上是保守的,映射到从古细菌到人类的各种 RNA 谱 . 它导致各种功能性结果,影响正常发育和疾病 .

表观转录组学

ac4C 的发现推动了“表观转录组学”或“RNA 表观遗传学”作为研究前沿领域的发展 . 它是构成 RNA 表观基因组或表观转录组的 >140 种不同化学修饰之一 . 这些修饰影响 RNA 代谢的各个方面,例如稳定性、结构、翻译、定位和剪接 .

对非肿瘤疾病的影响

N4-乙酰胞嘧啶在多种疾病的发病机制中起着深远的作用 . 研究为转录后 RNA 修饰的生物学功能及其在疾病机制中的潜在作用提供了重要见解,为疾病治疗提供了新的视角和策略 .

在 RNA 稳定性和翻译中的作用

N4-乙酰胞嘧啶主要由 NAT10 乙酰转移酶在 RNA 中胞嘧啶的 N4 位置催化,并广泛存在于各种 RNA 分子中,包括 mRNA、tRNA 和 rRNA . NAT10 通过催化 rRNA 的乙酰化来精确调节 RNA 的稳定性和翻译

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

N4-Acetylcytosine (ac4C) is a highly conserved chemical modification found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . The primary target of ac4C is RNA, where it plays a profound role in the pathogenesis of a wide range of diseases .

Mode of Action

The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C . NAT10, as the only ac4C acetyltransferase in human cells, can precisely regulate the stability and translation of RNA by catalyzing the acetylation of rRNA , tRNA , and mRNA , which advances our understanding of the role of RNA acetylation modification in cellular physiology and pathology .

Biochemical Pathways

The ac4C modification impacts various aspects of RNA metabolism like stability, structure, translation, localization, splicing . It is part of a complex interaction involving “writers,” “readers,” and “erasers” that play crucial roles in growth, genetics, and disease .

Pharmacokinetics

It is known that the formation of ac4c depends on the catalytic activity of nat10

Result of Action

The ac4C modification results in a variety of functional outcomes which impact normal development and disease . It is significantly associated with various human diseases, especially cancer . The modification enhances the stability and translation of RNA, thereby influencing gene expression .

Action Environment

The action environment of ac4C is primarily within the cellular environment, where it interacts with RNA moleculesIt is known that the presence of nat10, the enzyme that catalyzes the formation of ac4c, is crucial for its action .

生化分析

Biochemical Properties

N4-Acetylcytosine is involved in several biochemical reactions, primarily through its incorporation into RNA. The formation of N4-Acetylcytosine is catalyzed by the enzyme N-acetyltransferase 10 (NAT10). This enzyme transfers an acetyl group from acetyl-CoA to the nitrogen atom at the fourth position of cytosine . N4-Acetylcytosine interacts with various proteins and enzymes, influencing RNA stability and translation efficiency. For instance, it has been shown to enhance the binding affinity of RNA to ribosomal proteins, thereby facilitating efficient protein synthesis .

Cellular Effects

N4-Acetylcytosine affects various cellular processes by modulating RNA function. In different cell types, it influences gene expression, cell signaling pathways, and cellular metabolism. For example, in cancer cells, N4-Acetylcytosine has been observed to alter the expression of oncogenes and tumor suppressor genes, thereby promoting tumor growth and progression . Additionally, it impacts cell signaling pathways by modifying the stability and translation of mRNAs encoding key signaling molecules .

Molecular Mechanism

At the molecular level, N4-Acetylcytosine exerts its effects through several mechanisms. It binds to specific sites on RNA, altering the RNA’s secondary structure and stability. This modification can enhance or inhibit the binding of RNA-binding proteins and ribosomes, thereby regulating translation . N4-Acetylcytosine also influences gene expression by affecting the splicing and export of mRNA from the nucleus to the cytoplasm . Furthermore, it can modulate the activity of enzymes involved in RNA metabolism, such as ribonucleases and helicases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-Acetylcytosine can change over time. The stability of N4-Acetylcytosine in RNA is influenced by various factors, including temperature, pH, and the presence of specific enzymes. Studies have shown that N4-Acetylcytosine is relatively stable under physiological conditions but can be degraded by specific ribonucleases over time . Long-term effects of N4-Acetylcytosine on cellular function include alterations in gene expression profiles and changes in cellular metabolism, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N4-Acetylcytosine vary with different dosages in animal models. At low doses, N4-Acetylcytosine can enhance RNA stability and translation, leading to increased protein synthesis and improved cellular function . At high doses, it may cause toxic effects, such as the inhibition of essential RNA processing enzymes and the induction of apoptosis . Threshold effects have been observed, where a specific concentration of N4-Acetylcytosine is required to elicit significant biological responses .

Metabolic Pathways

N4-Acetylcytosine is involved in several metabolic pathways, primarily related to RNA metabolism. It interacts with enzymes such as NAT10, which catalyzes its formation, and ribonucleases, which can degrade it . N4-Acetylcytosine also affects metabolic flux by altering the levels of metabolites involved in RNA synthesis and degradation . Additionally, it can influence the activity of cofactors required for RNA modification and processing .

属性

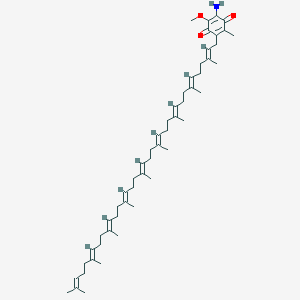

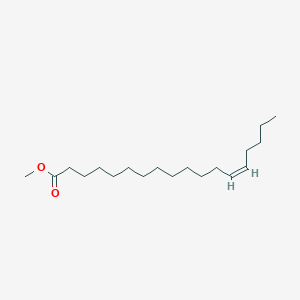

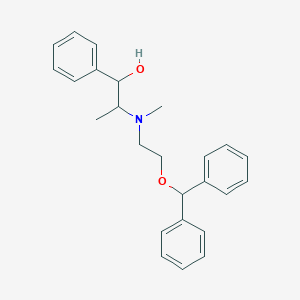

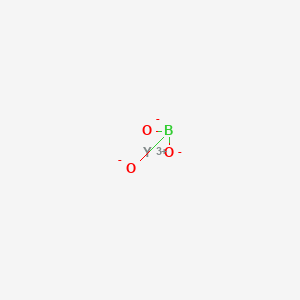

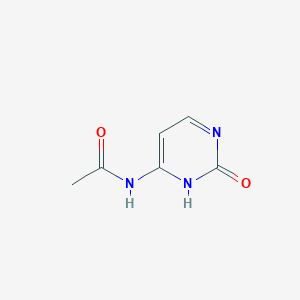

IUPAC Name |

N-(2-oxo-1H-pyrimidin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCKBIINTQEGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163354 | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14631-20-0 | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14631-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Acetylcytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。